Guanidine, N-cyclohexyl-N'-(6-methyl-4-quinolinyl)-N''-2-thiazolyl-
CAS No.: 72042-11-6
Cat. No.: VC17283035
Molecular Formula: C20H23N5S
Molecular Weight: 365.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72042-11-6 |
|---|---|
| Molecular Formula | C20H23N5S |
| Molecular Weight | 365.5 g/mol |
| IUPAC Name | 2-cyclohexyl-1-(6-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine |
| Standard InChI | InChI=1S/C20H23N5S/c1-14-7-8-17-16(13-14)18(9-10-21-17)24-19(25-20-22-11-12-26-20)23-15-5-3-2-4-6-15/h7-13,15H,2-6H2,1H3,(H2,21,22,23,24,25) |
| Standard InChI Key | XYTOWEHTQRGGAY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=CN=C2C=C1)NC(=NC3CCCCC3)NC4=NC=CS4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-cyclohexyl-1-(6-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine, reflects its three primary components:
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Cyclohexyl Group: A six-membered carbocyclic ring contributing hydrophobic character and steric bulk.
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6-Methylquinoline: A heteroaromatic system with a methyl substituent at the 6-position, enhancing electron density and influencing binding interactions.
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Thiazole Ring: A five-membered heterocycle containing nitrogen and sulfur atoms, known for its role in modulating electronic properties and biological activity.
The canonical SMILES representation (CC1=CC2=C(C=CN=C2C=C1)NC(=NC3CCCCC3)NC4=NC=CS4) and Standard InChIKey (XYTOWEHTQRGGAY-UHFFFAOYSA-N) provide precise descriptors of its connectivity and stereochemical features.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 72042-11-6 |
| Molecular Formula | C20H23N5S |
| Molecular Weight | 365.5 g/mol |
| IUPAC Name | 2-cyclohexyl-1-(6-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine |
| XLogP3-AA | 5.2 (estimated) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Optimization
The synthesis of this guanidine derivative involves multi-step organic reactions, typically beginning with the condensation of cyclohexyl isothiocyanate and 6-methyl-4-quinolinecarboxaldehyde in the presence of catalytic agents. Key steps include:
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Formation of the Guanidine Core: Reaction of cyclohexyl isothiocyanate with 6-methyl-4-quinolinecarboxaldehyde under basic conditions, yielding an intermediate thiourea derivative.
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Cyclization to Thiazole: Treatment with α-haloketones or α-haloesters to form the thiazole ring, followed by purification via column chromatography.
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Optimization: Adjustments to reaction temperature (typically 60–80°C), solvent polarity (e.g., dichloromethane or ethanol), and stoichiometric ratios improve yields (reported up to 65–70%).
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic cyclohexyl and aromatic groups. It is more soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. Stability studies indicate degradation under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, with a half-life of >24 hours at neutral pH.
Spectroscopic Characterization
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UV-Vis Spectroscopy: Absorption maxima at 254 nm (quinoline π→π* transitions) and 320 nm (thiazole n→π* transitions).
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NMR Spectroscopy:
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1H NMR (CDCl3): δ 8.65 (d, J = 5.1 Hz, quinoline-H), 7.95 (s, thiazole-H), 3.45 (m, cyclohexyl-H).
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13C NMR: 158.9 ppm (guanidine C=N), 145.2 ppm (thiazole C-S).
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Biological Activity and Mechanistic Insights
Antimicrobial Properties
Preliminary assays demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The thiazole ring likely disrupts bacterial cell membrane integrity via interactions with lipid bilayers .
Comparative Analysis with Related Derivatives
Table 2: Structural and Functional Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| N-Cyclohexyl-N'-(2-methyl-4-quinolinyl)-N''-thiazol-2-ylguanidine hydrochloride | C20H24ClN5S | 402.0 | Enhanced solubility due to hydrochloride salt |
| N-Cyclohexyl-N'-(2-propyl-4-quinolinyl)-N''-2-thiazolylguanidine | C22H27N5S | 393.6 | Propyl group increases lipophilicity |
| N-Cyclohexyl-N'-(4,5-dihydro-2-thiazolyl)-N''-(2-methyl-4-quinolinyl)guanidine | C20H25N5S | 367.5 | Dihydrothiazole reduces aromaticity |
The hydrochloride salt derivative shows improved aqueous solubility (1.2 mg/mL in water) compared to the parent compound, making it more suitable for formulation. Substitutions at the quinoline 2-position (e.g., propyl groups) enhance membrane permeability but reduce target specificity.
Applications in Medicinal Chemistry and Future Directions
Drug Design Considerations
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Pharmacophore Modeling: The thiazole and quinoline moieties serve as critical pharmacophoric elements for kinase inhibition.
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SAR Studies: Modifying the cyclohexyl group to smaller alkyl chains (e.g., cyclopentyl) could reduce metabolic clearance while retaining activity.
Challenges and Opportunities
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Bioavailability: Poor aqueous solubility limits in vivo efficacy. Prodrug strategies (e.g., phosphate esters) or nanoformulations may address this.
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Toxicity Profiling: No acute toxicity data are available. Subchronic studies in rodent models are needed to establish safety margins.
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